1-Cyclopentyl-2,4,5-trimethylbenzene
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Overview
Description
1-Cyclopentyl-2,4,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with three methyl groups at the 2, 4, and 5 positions, and a cyclopentyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 1,2,4-trimethylbenzene with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic methylation of toluene and xylenes, followed by cyclopentylation. The use of aluminosilicate catalysts can facilitate the disproportionation of xylene, leading to the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of cyclopentyl-substituted alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the cyclopentyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperature and pressure.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopentyl-substituted alkanes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Cyclopentyl-2,4,5-trimethylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions and the effects of substituents on aromatic ring reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-2,4,5-trimethylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the steric hindrance provided by the cyclopentyl group. These factors affect the compound’s interaction with reagents and catalysts, leading to selective reactions at specific positions on the benzene ring.
Comparison with Similar Compounds
1-Cyclopentyl-2,4,5-trimethylbenzene can be compared with other similar compounds such as:
1-Cyclopentyl-3,4,5-trimethylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and physical properties.
1-Cyclohexyl-2,4,5-trimethylbenzene: Replacement of the cyclopentyl group with a cyclohexyl group, resulting in different steric and electronic effects.
1-Cyclopentyl-2,3,5-trimethylbenzene: Different substitution pattern on the benzene ring, affecting the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and electronic effects, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62379-93-5 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-cyclopentyl-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C14H20/c1-10-8-12(3)14(9-11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
FQKSEQSHGNAGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCCC2)C |
Origin of Product |
United States |
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